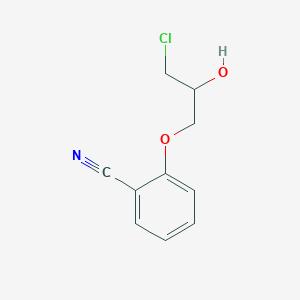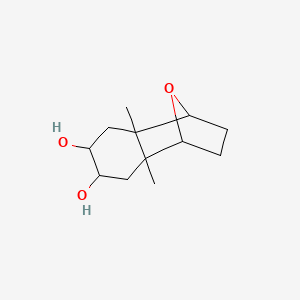
Zeatin-8-14C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zeatin-8-14C is a radiolabeled form of zeatin, a naturally occurring cytokinin found in plants. Cytokinins are a class of plant hormones that promote cell division and growth. Zeatin was first identified in maize (Zea mays) and is known for its role in promoting cell division, delaying senescence, and influencing nutrient mobilization. The radiolabeled version, this compound, is used extensively in scientific research to study the metabolism and transport of cytokinins in plants .
Preparation Methods
Synthetic Routes and Reaction Conditions: Zeatin-8-14C can be synthesized from [8-14C]inosine through a series of chemical reactions. The process involves the protection of the sugar portion of inosine, chlorination at the 6-position of the purine ring, and coupling with trans-4-amino-2-methyl-2-buten-1-ol . The reaction conditions typically involve the use of benzoyl chloride in pyridine for protection, followed by treatment with phosphorus oxychloride for chlorination .
Industrial Production Methods: While the industrial production of this compound is not widely documented, it generally follows similar synthetic routes as described above. The production involves the use of radiolabeled precursors and careful handling to ensure the integrity of the radiolabel .
Chemical Reactions Analysis
Types of Reactions: Zeatin-8-14C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the metabolism and function of cytokinins in plants .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like ammonia or amines
Major Products: The major products formed from these reactions include dihydrozeatin, zeatin riboside, and various glucosylated derivatives .
Scientific Research Applications
Zeatin-8-14C is extensively used in scientific research to study the metabolism, transport, and function of cytokinins in plants. Some key applications include:
Plant Physiology: Understanding the role of cytokinins in cell division, growth, and senescence.
Agriculture: Enhancing crop yield and stress resistance by manipulating cytokinin levels.
Biochemistry: Investigating the metabolic pathways and enzymatic reactions involving cytokinins.
Molecular Biology: Studying gene expression and signal transduction pathways influenced by cytokinins.
Mechanism of Action
Zeatin-8-14C exerts its effects by binding to cytokinin receptors in plant cells. This binding activates a signal transduction pathway that leads to the expression of genes involved in cell division and growth . The primary molecular targets include cytokinin receptors such as CRE1/AHK4, which are part of the two-component signaling system in plants .
Comparison with Similar Compounds
Kinetin: Another naturally occurring cytokinin with similar functions but different chemical structure.
Benzyladenine: A synthetic cytokinin used in plant tissue culture.
Dihydrozeatin: A derivative of zeatin with a reduced side chain
Uniqueness: Zeatin-8-14C is unique due to its radiolabeled nature, allowing researchers to trace its metabolism and transport within plant tissues. This feature provides valuable insights into the dynamic processes involving cytokinins .
Properties
Molecular Formula |
C10H13N5O |
|---|---|
Molecular Weight |
221.24 g/mol |
IUPAC Name |
(E)-2-methyl-4-(7H-purin-6-ylamino)but-2-en-1-ol |
InChI |
InChI=1S/C10H13N5O/c1-7(4-16)2-3-11-9-8-10(13-5-12-8)15-6-14-9/h2,5-6,16H,3-4H2,1H3,(H2,11,12,13,14,15)/b7-2+/i5+2 |
InChI Key |
UZKQTCBAMSWPJD-IFPNWWLTSA-N |
Isomeric SMILES |
C/C(=C\CNC1=NC=NC2=C1N[14CH]=N2)/CO |
Canonical SMILES |
CC(=CCNC1=NC=NC2=C1NC=N2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(5-(Aminocarbonyl)-3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-2-cyclohexen-1-ylidene)methyl]-3-ethyl-1,3-benzothiazol-3-ium iodide](/img/structure/B13834624.png)



![1,10-diazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7,9-pentaene;perchloric acid](/img/structure/B13834641.png)


![ethyl 2-[(6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy]acetate;oxalic acid](/img/structure/B13834651.png)

![N-methyl-2-[(6-prop-2-enyl-2,3-dihydro-1,4-benzodioxin-5-yl)oxy]ethanamine](/img/structure/B13834671.png)

